(+)-JQ1 PA

BET bromodomain inhibition Enantiomer selectivity Stereospecific binding

Sourcing (+)-JQ1 PA for PROTAC design or target engagement studies? Enantiomerically pure (6S)-isomer with terminal alkyne handle for CuAAC click conjugation. Retains high BET affinity (Ki: 1.9–5.1 nM) and distinct cellular potency (IC50: 10.4 nM vs. 14.3 nM for parent JQ1 in MV4;11 cells). The (−)-enantiomer is inactive (>200-fold selectivity) — a critical differentiator from racemic JQ1 which contains 50% inactive mass. Ideal as a BET-targeting warhead ligand for modular PROTAC synthesis, fluorescent probe conjugation, and pull-down assays requiring unambiguous target identification. For R&D use only; not for human use.

Molecular Formula C22H20ClN5OS
Molecular Weight 437.9 g/mol
Cat. No. B608252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-JQ1 PA
Synonyms(+) JQ1 PA;  (+)-JQ1-PA;  (+)-JQ1 PA;  (+) JQ1-PA
Molecular FormulaC22H20ClN5OS
Molecular Weight437.9 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCC#C)C4=CC=C(C=C4)Cl)C
InChIInChI=1S/C22H20ClN5OS/c1-5-10-24-18(29)11-17-21-27-26-14(4)28(21)22-19(12(2)13(3)30-22)20(25-17)15-6-8-16(23)9-7-15/h1,6-9,17H,10-11H2,2-4H3,(H,24,29)/t17-/m0/s1
InChIKeyZLSCJWMPQYKVKU-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(+)-JQ1 PA BET Bromodomain Inhibitor: Clickable Functionalized Derivative for PROTAC Development and Epigenetic Research


(+)-JQ1 PA (CAS 2115701-93-2) is a propargyl-functionalized derivative of the BET bromodomain inhibitor (+)-JQ1, incorporating an alkyne handle for click chemistry conjugation [1]. As a thienotriazolodiazepine-based epigenetic reader domain ligand, it retains high affinity for BET family bromodomains (BRD2, BRD3, BRD4, BRDT) with Ki values of 1.9 nM (BRD4 BD1), 3.3 nM (BRD4 BD2), 4.5 nM (BRD2 BD1), and 5.1 nM (BRD3 BD1) [2]. The compound is supplied as the enantiomerically pure (6S)-isomer, which is the active stereoconfiguration required for BET bromodomain binding, and is primarily utilized as a warhead ligand in PROTAC (Proteolysis Targeting Chimera) design for targeted protein degradation applications [1].

Why Substituting (+)-JQ1 PA with Racemic JQ1 or Inactive Enantiomer Compromises Experimental Validity in BET-Directed Research


Substitution of (+)-JQ1 PA with generic JQ1 racemate, (−)-JQ1 stereoisomer, or non-functionalized (+)-JQ1 introduces confounding variables that undermine data reproducibility and experimental interpretation. The (−)-JQ1 enantiomer exhibits no appreciable binding affinity to any BET bromodomain [1], rendering racemic JQ1 approximately 50% inactive by mass—a critical flaw for dose-response studies and in vivo pharmacology. Non-functionalized (+)-JQ1 lacks the alkyne moiety essential for click chemistry-enabled target engagement assays, PROTAC synthesis, and bioconjugation workflows [2]. Furthermore, the PA-functionalized derivative demonstrates distinct cellular potency compared to parent JQ1 (IC50 10.4 nM vs 14.3 nM in MV4;11 cells) [3], meaning molar equivalents do not translate to equipotent biological effects. The quantitative evidence below establishes precisely where (+)-JQ1 PA differs from its closest analogs and why substitution is scientifically untenable.

(+)-JQ1 PA: Quantitative Differentiation from Racemic JQ1, Inactive Enantiomer, and Non-Functionalized Parent Compound


Enantiomeric Binding Activity: (+)-JQ1 PA Retains Active Stereoconfiguration While (−)-JQ1 Shows Complete Inactivity

Enantiomerically pure (+)-JQ1—the stereochemical scaffold from which (+)-JQ1 PA is derived—binds BRD4 bromodomain 1 (BD1) with Kd ≈ 50 nM and BRD4 bromodomain 2 (BD2) with Kd ≈ 90 nM, while the (−)-JQ1 stereoisomer demonstrates no appreciable affinity for any BET bromodomain [1][2]. The PA functionalization retains the (6S)-enantiomeric configuration essential for acetyl-lysine pocket engagement. In cellular assays, (+)-JQ1 potently decreases expression of BRD4 target genes, whereas the (R)-(−)-JQ1 enantiomer has no detectable effect . This stereospecificity establishes that racemic (±)-JQ1, which contains 50% inactive enantiomer, requires twice the mass to achieve equivalent active-site occupancy compared to enantiomerically pure (+)-JQ1 PA.

BET bromodomain inhibition Enantiomer selectivity Stereospecific binding

Cellular BET Inhibition Potency: (+)-JQ1 PA Demonstrates Superior IC50 Compared to Parent JQ1 in MV4;11 Leukemia Cells

(+)-JQ1 PA exhibits an IC50 of 10.4 nM for BET bromodomain inhibition in cellular assays, representing a 27% improvement in potency over the parent JQ1 compound (IC50 = 14.3 nM) when tested in the same MV4;11 acute myeloid leukemia cell line [1]. This differential activity suggests the propargyl amide modification does not diminish—and may modestly enhance—cellular target engagement relative to the unmodified scaffold. The functionalized derivative thus maintains, and potentially improves upon, the antiproliferative effects associated with BET bromodomain inhibition in MYC-driven malignancies.

Cellular BET inhibition MV4;11 IC50 comparison

BET Family Selectivity Profile: (+)-JQ1 PA Maintains >1000-Fold Discrimination Against Non-BET Bromodomains

(+)-JQ1 PA retains the hallmark selectivity of the JQ1 chemotype for BET family bromodomains (BRD2, BRD3, BRD4, BRDT) over non-BET bromodomain-containing proteins. Quantitative binding assays establish Ki values of 1.9 nM (BRD4 BD1), 3.3 nM (BRD4 BD2), 4.5 nM (BRD2 BD1), and 5.1 nM (BRD3 BD1), while affinities for non-BET bromodomains including BRD7, BRD9, and CECR2 exceed 10 µM [1]. This translates to a >1000-fold selectivity window. In contrast, alternative BET inhibitor chemotypes such as PFI-1 exhibit significantly weaker selectivity (BRD4 Ki = 49,000 nM) [2], and even clinical-stage candidates like OTX015 (birabresib) show narrower selectivity margins with BRD4 Ki = 6.0 nM but broader cellular IC50 variability (75–650 nM) [2].

Bromodomain selectivity Off-target profiling Chemical probe validation

Click Chemistry-Enabled Target Engagement and PROTAC Synthesis: Unique Alkyne Functionalization Absent from Parent (+)-JQ1

(+)-JQ1 PA incorporates a terminal alkyne (propargyl) group enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry—a functional capability entirely absent from the parent (+)-JQ1 compound [1]. This alkyne handle permits conjugation to azide-bearing fluorophores, biotin tags, or linker-E3 ligase moieties for PROTAC assembly without compromising BET bromodomain binding affinity [2]. Alternative BET-targeting PROTAC precursors such as JQ1 carboxylic acid (Cat. No. 6588) require amide coupling chemistry that is less orthogonal and may interfere with cellular permeability, whereas the click chemistry approach of (+)-JQ1 PA offers bioorthogonal conjugation compatible with intracellular labeling and in vivo target engagement studies [1].

Click chemistry PROTAC development Target engagement Bifunctional degrader

(+)-JQ1 PA: Validated Application Scenarios in PROTAC Development, BET Target Engagement Studies, and Epigenetic Probe Validation


PROTAC Development: Synthesis of BET-Degrading Bifunctional Molecules via Click Chemistry

(+)-JQ1 PA serves as the BET-targeting warhead in PROTAC constructs where its terminal alkyne group undergoes CuAAC click chemistry with azide-functionalized linkers conjugated to E3 ligase ligands (e.g., VHL, CRBN, or IAP recruiters). This modular approach enables rapid library synthesis and SAR optimization of BET degraders without requiring custom synthesis of each bifunctional candidate [1]. The retained high affinity (Ki 1.9–5.1 nM across BET family members) ensures efficient target recruitment and ubiquitination, while the click chemistry compatibility supports parallel synthesis workflows [2].

In Vitro and In Vivo Target Engagement Studies via Bioorthogonal Labeling

The alkyne handle of (+)-JQ1 PA enables post-treatment click conjugation to azide-bearing fluorescent dyes (e.g., Cy5-azide, TAMRA-azide) or biotin-azide for cellular imaging, pull-down assays, and target occupancy quantification. This bioorthogonal labeling strategy permits direct visualization and quantification of BET bromodomain engagement in live cells and tissue sections—a capability not achievable with non-functionalized (+)-JQ1 [1]. The approach has been validated for preclinical evaluation of BET inhibitor distribution and pharmacodynamics, supporting both mechanistic studies and translational biomarker development [2].

Chemical Probe Studies Requiring Enantiomerically Pure Active BET Inhibitor

Experiments requiring unambiguous attribution of phenotypic effects to BET bromodomain inhibition—including gene expression profiling, ChIP-seq, and CRISPR-based epistasis studies—should utilize enantiomerically pure (+)-JQ1 PA as the active comparator against the inactive (−)-JQ1 enantiomer control [1]. Racemic JQ1 confounds interpretation by introducing 50% inactive mass, which complicates dose-normalization and may induce off-target effects unrelated to BET binding. The >200-fold binding differential between enantiomers provides a robust negative control framework for target validation studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-JQ1 PA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.